1,3,5-Trifluorobenzene

Catalog No.
S571788
CAS No.
372-38-3
M.F
C6H3F3
M. Wt
132.08 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3,5-Trifluorobenzene

CAS Number

372-38-3

Product Name

1,3,5-Trifluorobenzene

IUPAC Name

1,3,5-trifluorobenzene

Molecular Formula

C6H3F3

Molecular Weight

132.08 g/mol

InChI

InChI=1S/C6H3F3/c7-4-1-5(8)3-6(9)2-4/h1-3H

InChI Key

JXUKFFRPLNTYIV-UHFFFAOYSA-N

SMILES

C1=C(C=C(C=C1F)F)F

Synonyms

1,3,5-trifluorobenzene

Canonical SMILES

C1=C(C=C(C=C1F)F)F

1,3,5-Trifluorobenzene (C6H3F3) is an aromatic organic compound derived from benzene with three fluorine atoms substituted at the 1st, 3rd, and 5th positions of the six-membered carbon ring. It is a colorless liquid at room temperature with a faint aromatic odor [].


Molecular Structure Analysis

1,3,5-Trifluorobenzene possesses a hexagonal planar structure characteristic of aromatic compounds. The six carbon atoms form a ring with alternating single and double bonds, delocalizing electrons throughout the system. Each of the three fluorine atoms is bonded to a separate carbon atom at the designated positions (1, 3, and 5).

The presence of fluorine atoms significantly impacts the molecule's properties. Fluorine is the most electronegative element, drawing electron density towards itself and creating a slight negative dipole on the fluorine end of the molecule. This uneven distribution of electrons makes 1,3,5-trifluorobenzene weakly polar.

Another notable aspect of the structure is the C-F bond strength. The C-F bond is one of the strongest single bonds due to the high difference in electronegativity between carbon and fluorine. This strong bond contributes to the overall stability of the molecule.


Chemical Reactions Analysis

Synthesis of 1,3,5-Trifluorobenzene can be achieved through various methods. A common approach involves the fluorination of benzene derivatives, such as 1,3,5-trichlorobenzene, using anhydrous hydrogen fluoride (HF) or fluorinating agents like antimony trifluoride (SbF3) [].

C6H3Cl3 + 3HF -> C6H3F3 + 3HCl

The compound is relatively unreactive due to the strong C-F bonds and the electron-withdrawing nature of the fluorine atoms. However, it can undergo electrophilic aromatic substitution reactions, albeit at a slower rate compared to benzene. For instance, nitration with a mixture of concentrated nitric and sulfuric acids can introduce a nitro group (-NO2) to the ring [].


Physical And Chemical Properties Analysis

  • Melting Point: -33 °C []
  • Boiling Point: 131.7 °C []
  • Density: 1.16 g/cm³ []
  • Solubility: Slightly soluble in water (0.02 g/L at 25 °C) [], soluble in organic solvents like ethanol, acetone, and dichloromethane [].
  • Stability: Relatively stable under ambient conditions.
  • Rotational Raman Spectroscopy

    This technique probes the rotational motion of molecules. A study by Schlupf et al. used high-resolution Raman spectroscopy with a single-mode argon laser to investigate the rotational spectra of 1,3,5-Trifluorobenzene. This research provided insights into the molecule's rotational constants and structure [].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy

    NMR spectroscopy provides information about the atomic environment experienced by different nuclei within a molecule. Yim and Gilson analyzed the proton and fluorine magnetic resonance spectra of 1,3,5-Trifluorobenzene dissolved in a nematic liquid crystal. This study aimed to understand the interaction between the molecule and the liquid crystal environment.

XLogP3

2.2

Boiling Point

75.5 °C

Melting Point

-5.5 °C

UNII

BN94C411F8

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (97.87%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.87%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

103.73 mmHg

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

372-38-3

Wikipedia

1,3,5-trifluorobenzene

Dates

Modify: 2023-08-15

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